Unraveling the Anticancer Mechanism of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine: A Technical Guide for Drug Development Professionals
Unraveling the Anticancer Mechanism of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine: A Technical Guide for Drug Development Professionals
Foreword: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Structure in Oncology
The thieno[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable propensity for yielding potent and selective modulators of various biological targets implicated in cancer.[1] Its structural rigidity and capacity for diverse substitutions allow for fine-tuning of its pharmacological profile, leading to the development of numerous anticancer agents.[2] This guide focuses on a specific derivative, 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine, providing a comprehensive technical overview of its potential mechanisms of action and a roadmap for its preclinical evaluation. While direct studies on this specific molecule are not extensively published, the wealth of data on the thieno[2,3-d]pyrimidine class provides a strong foundation for predicting its biological activities and designing a robust investigational plan.
Compound Profile: 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine
| Property | Value | Source |
| IUPAC Name | 1-{6-bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine | - |
| Synonyms | 4-(1-azetidinyl)-6-bromo-2-methylthieno[2,3-d]pyrimidine | [3] |
| CAS Number | 2155852-65-4 | [3] |
| Molecular Formula | C10H10BrN3S | [3] |
| Molecular Weight | 284.18 g/mol | [3] |
The structure features a thieno[2,3-d]pyrimidine core, which is the key pharmacophore. The bromine atom at the 6-position and the methyl group at the 2-position can influence the compound's electronic properties and steric interactions with its biological targets. The azetidine ring at the 4-position is a notable feature, as this small, saturated heterocycle can impact solubility, metabolic stability, and binding affinity.
Postulated Mechanisms of Action in Oncology
Based on extensive research into the thieno[2,3-d]pyrimidine class, several plausible mechanisms of action for 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine in an oncological context can be hypothesized. The following sections will delve into these potential mechanisms and outline the experimental approaches required for their validation.
Kinase Inhibition: A Primary Hypothesis
The structural similarity of the thieno[2,3-d]pyrimidine scaffold to adenine, the core component of ATP, makes it an excellent candidate for targeting the ATP-binding sites of protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of cancer, and numerous kinase inhibitors have been successfully developed as cancer therapeutics.[2]
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR) and HER2: Many thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of EGFR and HER2, including mutant forms that confer resistance to other therapies.[4][5] These receptors are key drivers in many solid tumors, such as non-small cell lung cancer and breast cancer.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is a clinically validated anti-angiogenic strategy. Several thienopyrimidine derivatives have demonstrated anti-VEGFR activity.[1][6]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Thienopyrimidine-based compounds have been developed as selective PI3Kδ inhibitors.[7]
-
Other Kinases: The thieno[2,3-d]pyrimidine scaffold has also been shown to inhibit other kinases such as BCR-ABL, protein kinase CK2, and ErbB kinases, suggesting a potential for broad-spectrum kinase inhibition or selective targeting of specific kinases depending on the substitution pattern.[6][8][9][10]
Experimental Workflow for Kinase Inhibition Profiling:
Caption: Workflow for elucidating kinase inhibitory activity.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.
-
Materials: Recombinant kinase, substrate peptide, ATP, test compound, assay buffer, kinase-glo luminescent assay kit.
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP using the kinase-glo reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Inhibition of DNA-Interacting Enzymes
The thieno[2,3-d]pyrimidine scaffold's resemblance to purine bases suggests it could interfere with enzymes that interact with DNA.
Potential Targets:
-
Topoisomerase II: These enzymes are crucial for managing DNA topology during replication and transcription. Thieno[2,3-d]pyrimidine derivatives have been identified as topoisomerase II inhibitors.[11]
-
Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of nucleotides. Some thieno[2,3-d]pyrimidines act as nonclassical lipophilic DHFR inhibitors, leading to the depletion of the nucleotide pool and cell death.[12]
Experimental Approach: Topoisomerase II Relaxation Assay
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
-
Procedure:
-
Incubate supercoiled plasmid DNA with topoisomerase II in the presence of varying concentrations of the test compound.
-
Include a positive control (e.g., etoposide) and a negative control (DMSO).
-
Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.
-
Visualize the DNA with a fluorescent dye (e.g., ethidium bromide).
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
-
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of effective anticancer agents is the induction of programmed cell death (apoptosis) and/or the arrest of the cell cycle, preventing cancer cell proliferation.
Mechanistic Insights:
-
Cell Cycle Arrest: Thieno[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest at various phases, including S-phase and G2/M phase.[4][8]
-
Apoptosis Induction: These compounds can trigger apoptosis through intrinsic and/or extrinsic pathways, often characterized by caspase activation and DNA fragmentation.[1][4]
Experimental Workflow for Cell Fate Analysis:
Caption: Workflow for assessing the effects on cell viability and death.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.
-
Materials: Cancer cell line, cell culture medium, test compound, PBS, ethanol, RNase A, propidium iodide (PI).
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
In Silico and In Vitro ADME/Tox Profiling
Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a drug candidate is crucial for its successful development.
| Parameter | In Silico Method | In Vitro Assay |
| Solubility | Calculated logS | Kinetic or thermodynamic solubility assay |
| Permeability | Calculated logP, Polar Surface Area | Parallel Artificial Membrane Permeability Assay (PAMPA) |
| Metabolic Stability | Prediction of metabolic sites | Liver microsomal stability assay |
| Cytotoxicity | - | Cytotoxicity assays in non-cancerous cell lines |
| hERG Inhibition | Docking to hERG channel model | Patch-clamp electrophysiology |
Summary and Future Directions
1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine belongs to a class of compounds with proven anticancer potential. The most probable mechanisms of action are kinase inhibition, interference with DNA-related enzymes, and induction of apoptosis and cell cycle arrest. The experimental workflows and protocols outlined in this guide provide a clear path for the comprehensive preclinical evaluation of this compound.
Future studies should focus on:
-
Lead Optimization: Based on the initial biological data, medicinal chemistry efforts can be directed towards optimizing the potency, selectivity, and ADME/Tox properties of the lead compound.
-
In Vivo Efficacy Studies: Promising candidates should be evaluated in relevant animal models of cancer to assess their in vivo efficacy and tolerability.
-
Biomarker Discovery: Identification of biomarkers that predict sensitivity or resistance to the compound will be critical for its clinical development.
By systematically applying the principles and methodologies described herein, researchers can effectively elucidate the mechanism of action of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine and advance its development as a potential novel cancer therapeutic.
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